(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid
CAS No.:
Cat. No.: VC13815419
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19Cl2NO4 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | (3R)-4-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
| Standard InChI Key | UPDKBFWCUGGEEZ-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,5-dichlorophenyl)butanoic acid, delineates its core structure: a butanoic acid backbone substituted at the third carbon with a Boc-protected amine and at the fourth carbon with a 2,5-dichlorophenyl group. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems, a critical factor in drug design .
Molecular Formula:
Molecular Weight: 348.22 g/mol
SMILES Notation:
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific enantiomer remains unpublished, analogous Boc-protected amino acids typically exhibit planar amide geometries and intramolecular hydrogen bonding between the carbonyl oxygen and amine hydrogen. The 2,5-dichlorophenyl group contributes to increased lipophilicity, as evidenced by logP calculations .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid likely proceeds via asymmetric catalysis or resolution. A plausible pathway involves:
-
Friedel-Crafts alkylation of 2,5-dichlorobenzene with a chiral epoxide to establish the stereocenter.
-
Boc protection of the resulting amine using di-tert-butyl dicarbonate.
-
Oxidation of the terminal alcohol to the carboxylic acid.
This route mirrors strategies employed for structurally related β-amino acids, though yield optimization remains challenging due to steric hindrance from the dichlorophenyl group .
Purification and Characterization
Purification via reverse-phase HPLC (95% purity) ensures removal of diastereomeric impurities. Characterization by -NMR typically reveals:
-
A singlet at δ 1.44 ppm for the Boc tert-butyl group.
-
Doublets near δ 7.25–7.45 ppm for aromatic protons.
-
A multiplet at δ 4.10–4.30 ppm for the methine proton adjacent to the amine .
Physicochemical Properties
Solubility and Stability
The compound displays limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). The Boc group enhances stability against nucleophilic attack, though prolonged exposure to strong acids or bases leads to deprotection.
Thermal Properties:
-
Melting Point: 142–145°C (decomposition observed above 150°C)
-
(carboxylic acid): ~4.2 (predicted)
Spectroscopic Profile
IR (KBr):
-
3340 cm (N–H stretch)
-
1715 cm (C=O, carboxylic acid)
-
1685 cm (C=O, Boc carbamate)
MS (ESI-): [M–H] at m/z 347.1 (calc. 347.06) .
Applications in Pharmaceutical Research
Peptide Mimetics and Prodrugs
The compound serves as a constrained β-amino acid surrogate in peptidomimetics, imparting resistance to proteolytic cleavage. Its dichlorophenyl moiety enhances membrane permeability, making it valuable in CNS-targeted prodrugs.
Kinase Inhibitor Scaffolds
Molecular docking studies suggest the dichlorophenyl group occupies hydrophobic pockets in kinase ATP-binding sites. Derivatives of this compound have shown submicromolar activity against Abl1 and EGFR kinases in preliminary screens .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on organocatalytic methods to improve enantiomeric excess (ee). A 2024 study achieved 92% ee using a cinchona alkaloid catalyst, though scalability remains problematic .
Bioconjugation Applications
The carboxylic acid moiety enables facile conjugation to nanoparticles. A 2025 patent application describes its use in antibody-drug conjugates targeting CD20-positive lymphomas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume